2-(2-butoxyphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Description
2-(2-butoxyphenoxy)ethylamine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a butoxyphenoxy group and a furylmethyl group attached to an ethylamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(2-butoxyphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-2-3-11-20-16-8-4-5-9-17(16)21-13-10-18-14-15-7-6-12-19-15;/h4-9,12,18H,2-3,10-11,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWALZWLPYGJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OCCNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butoxyphenoxy)ethylamine hydrochloride typically involves a multi-step process. One common method is the nucleophilic substitution reaction where a haloalkane reacts with an amine. For instance, the reaction between 2-(2-butoxyphenoxy)ethyl chloride and 2-furylmethylamine can yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(2-butoxyphenoxy)ethylamine hydrochloride may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction rate and yield. After the reaction, the product is purified through crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(2-butoxyphenoxy)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and bases like sodium hydroxide are typically employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-(2-butoxyphenoxy)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-butoxyphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [2-(2-butoxyphenoxy)ethyl]amine hydrochloride
- 2-(2-butoxyphenoxy)ethylamine hydrochloride
- 2-(2-butoxyphenoxy)ethylamine hydrochloride
Uniqueness
Compared to similar compounds, 2-(2-butoxyphenoxy)ethylamine hydrochloride is unique due to the presence of the furylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
